Cas no 74649-06-2 (2-cyclopropylpyrimidin-4-ol)
2-cyclopropylpyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 4(3H)-Pyrimidinone,2-cyclopropyl-
- 2-cyclopropyl-1H-pyrimidin-6-one
- 2-cyclopropylpyrimidin-4-ol
- 4(1H)-Pyrimidinone, 2-cyclopropyl- (9CI)
- AKOS015947007
- HADXIKCWXJVQEO-UHFFFAOYSA-N
- SB57037
- CS-0258788
- 74649-06-2
- Z1259335801
- 2-cyclopropyl-4-hydroxy-pyrimidine
- EN300-71391
- 2-Cyclopropylpyrimidin-4(3H)-one
- SCHEMBL3509699
- DTXSID40608206
- DB-338359
-
- Inchi: 1S/C7H8N2O/c10-6-3-4-8-7(9-6)5-1-2-5/h3-5H,1-2H2,(H,8,9,10)
- InChI Key: HADXIKCWXJVQEO-UHFFFAOYSA-N
- SMILES: O=C1C=CN=C(C2CC2)N1
Computed Properties
- Exact Mass: 136.063662883g/mol
- Monoisotopic Mass: 136.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 41.5Ų
2-cyclopropylpyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B425908-25mg |
2-cyclopropylpyrimidin-4-ol |
74649-06-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B425908-50mg |
2-cyclopropylpyrimidin-4-ol |
74649-06-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B425908-250mg |
2-cyclopropylpyrimidin-4-ol |
74649-06-2 | 250mg |
$ 295.00 | 2022-06-07 | ||
| Alichem | A089006227-1g |
2-Cyclopropylpyrimidin-4-ol |
74649-06-2 | 95% | 1g |
$567.62 | 2023-09-01 | |
| Chemenu | CM524879-1g |
2-Cyclopropylpyrimidin-4-ol |
74649-06-2 | 97% | 1g |
$550 | 2023-02-01 | |
| Enamine | EN300-71391-0.05g |
2-cyclopropylpyrimidin-4-ol |
74649-06-2 | 95% | 0.05g |
$64.0 | 2023-06-12 | |
| Enamine | EN300-71391-0.1g |
2-cyclopropylpyrimidin-4-ol |
74649-06-2 | 95% | 0.1g |
$96.0 | 2023-06-12 | |
| Enamine | EN300-71391-0.25g |
2-cyclopropylpyrimidin-4-ol |
74649-06-2 | 95% | 0.25g |
$136.0 | 2023-06-12 | |
| Enamine | EN300-71391-0.5g |
2-cyclopropylpyrimidin-4-ol |
74649-06-2 | 95% | 0.5g |
$256.0 | 2023-06-12 | |
| Enamine | EN300-71391-1.0g |
2-cyclopropylpyrimidin-4-ol |
74649-06-2 | 95% | 1g |
$355.0 | 2023-06-12 |
2-cyclopropylpyrimidin-4-ol Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-cyclopropylpyrimidin-4-ol
Recent Advances in the Study of 2-cyclopropylpyrimidin-4-ol (CAS: 74649-06-2): A Promising Scaffold in Medicinal Chemistry
The compound 2-cyclopropylpyrimidin-4-ol (CAS: 74649-06-2) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. This pyrimidine derivative serves as a key scaffold in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation. Recent studies have highlighted its potential as a kinase inhibitor and its role in modulating various biological pathways. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 2-cyclopropylpyrimidin-4-ol, emphasizing its scalability and purity. The study demonstrated that the compound could be efficiently synthesized via a multi-step process involving cyclopropanation and pyrimidine ring formation, with an overall yield of 78%. The authors also noted that the compound exhibited excellent stability under physiological conditions, making it a viable candidate for further drug development. These findings are particularly relevant for industrial-scale production, where yield and purity are critical factors.
Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters, investigated the kinase inhibitory activity of 2-cyclopropylpyrimidin-4-ol. The researchers conducted a high-throughput screening assay and identified the compound as a potent inhibitor of cyclin-dependent kinases (CDKs), which are implicated in various cancers. The study reported an IC50 value of 12 nM for CDK2, suggesting its potential as a lead compound for anticancer therapies. Molecular docking studies further revealed that the cyclopropyl group plays a crucial role in binding to the ATP-binding pocket of the kinase, providing insights for structure-activity relationship (SAR) optimization.
Beyond oncology, 2-cyclopropylpyrimidin-4-ol has also shown promise in antimicrobial applications. A 2022 study in Antimicrobial Agents and Chemotherapy evaluated its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, comparable to existing antibiotics. Mechanistic studies indicated that it disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This dual functionality—kinase inhibition and antimicrobial activity—positions the compound as a multifunctional agent with broad therapeutic potential.
In conclusion, 2-cyclopropylpyrimidin-4-ol (CAS: 74649-06-2) represents a highly versatile scaffold in medicinal chemistry, with demonstrated efficacy in kinase inhibition and antimicrobial activity. Recent studies underscore its potential as a lead compound for drug development, particularly in oncology and infectious diseases. Future research should focus on optimizing its pharmacokinetic properties and evaluating its in vivo efficacy in preclinical models. The compound's unique structural features and multifunctional activity make it a compelling candidate for further investigation.
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